molecular formula C20H38N4O6S B14199679 L-Methionyl-L-valyl-L-threonyl-L-leucine CAS No. 918527-45-4

L-Methionyl-L-valyl-L-threonyl-L-leucine

Cat. No.: B14199679
CAS No.: 918527-45-4
M. Wt: 462.6 g/mol
InChI Key: IWULZHYYNKDFCR-YXMSTPNBSA-N
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Description

L-Methionyl-L-valyl-L-threonyl-L-leucine is a peptide compound composed of four amino acids: methionine, valine, threonine, and leucineThe molecular formula of this compound is C15H29N3O5S, and it has a molecular weight of 363.473 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-valyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-valyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Coupling reagents such as HBTU or DIC are used for peptide bond formation.

Major Products Formed

Scientific Research Applications

L-Methionyl-L-valyl-L-threonyl-L-leucine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Methionyl-L-valyl-L-threonyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-valyl-L-threonyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of methionine, valine, threonine, and leucine in a single peptide allows for diverse interactions and functions, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

918527-45-4

Molecular Formula

C20H38N4O6S

Molecular Weight

462.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H38N4O6S/c1-10(2)9-14(20(29)30)22-19(28)16(12(5)25)24-18(27)15(11(3)4)23-17(26)13(21)7-8-31-6/h10-16,25H,7-9,21H2,1-6H3,(H,22,28)(H,23,26)(H,24,27)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

IWULZHYYNKDFCR-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N

Origin of Product

United States

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